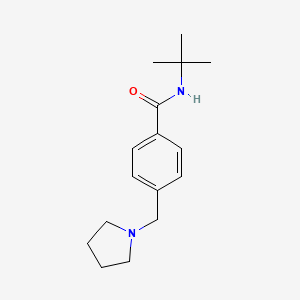![molecular formula C20H26N2O4S B4818903 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4818903.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide
Descripción general
Descripción
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as DMSO-PAM, is a synthetic compound used in scientific research. It is a potent positive allosteric modulator of GABA-A receptors and has been shown to enhance the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
DMSO-PAM enhances the effects of GABA by binding to a specific site on the GABA-A receptor. This results in an increase in the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. DMSO-PAM does not directly activate the GABA-A receptor but instead modulates its response to GABA.
Biochemical and Physiological Effects:
DMSO-PAM has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors in the brain, leading to a decrease in anxiety and an increase in sedation. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSO-PAM has several advantages for use in lab experiments. It is a potent and selective modulator of GABA-A receptors, making it a useful tool for studying the function of these receptors. It is also relatively stable and easy to administer to animals. However, there are also some limitations to its use. It has a relatively short half-life in the body, which can make dosing and timing of experiments challenging. Additionally, it can be difficult to obtain and is relatively expensive.
Direcciones Futuras
There are several potential future directions for research on DMSO-PAM. One area of interest is its potential use as a treatment for anxiety and depression in humans. Another area of interest is its use as a tool for studying the effects of alcohol and other drugs on the brain. Additionally, there is interest in developing more selective modulators of GABA-A receptors that could have fewer side effects than DMSO-PAM. Overall, DMSO-PAM is a valuable tool for scientific research and has the potential to lead to new treatments for a range of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
DMSO-PAM has been used extensively in scientific research to study the function of GABA-A receptors and their role in various physiological and pathological conditions. It has been shown to be effective in treating anxiety, depression, and epilepsy in animal models. It has also been used to study the effects of alcohol and other drugs on the brain.
Propiedades
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14(2)18-11-6-15(3)12-19(18)26-13-20(23)21-16-7-9-17(10-8-16)27(24,25)22(4)5/h6-12,14H,13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIQZQMVVWFWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4818825.png)
![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4818841.png)
![N-[3-(dimethylamino)propyl]-3-(phenylthio)propanamide](/img/structure/B4818846.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4818854.png)


![3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B4818910.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4818915.png)
![N-butyl-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4818918.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbenzamide](/img/structure/B4818924.png)
![1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4818928.png)
![3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4818929.png)
![1-[4-(acetylamino)phenyl]-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4818937.png)
![6-{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4818941.png)